molecular formula C25H24N4O4 B2595110 methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 955873-76-4

methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2595110
CAS No.: 955873-76-4
M. Wt: 444.491
InChI Key: ORXVTBJXXOEWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the carbon atoms in the six-membered ring is replaced by a nitrogen atom . It is also a derivative of pyrazole, which is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyrazole rings, along with the various substituents attached to these rings. The exact structure would depend on the positions of these substituents on the rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the nature of the substituents. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by these factors .

Scientific Research Applications

Preparation and Biological Properties

Researchers have explored the synthesis and biological evaluation of related compounds, highlighting their antimicrobial, antifungal, and anticancer activities. For instance, the synthesis of related heterocyclic systems has shown biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, revealing excellent biocidal properties in some cases (Youssef et al., 2011). Another study focused on the design, synthesis, and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives, indicating significant antimicrobial, antioxidant, and anticancer activities, particularly against human breast cancer cell lines (Rani et al., 2017).

Synthesis Techniques

Modified synthesis techniques, such as the Biginelli reaction facilitated by microwave irradiation and catalyzed under solvent-free conditions, have been employed for the efficient synthesis of related compounds, demonstrating the versatility of these methods in creating high-yield compounds (Chen et al., 2012).

Antimicrobial and Anticancer Activity

Several studies have synthesized novel pyrazole- and pyrimidine-based derivatives, reporting on their synthesis and characterization, as well as their potential application in AIDS chemotherapy and as pharmacological agents in drug design due to their therapeutic potentials (Ajani et al., 2019). Additionally, the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents has revealed promising results in cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Molecular Modifications and Drug Efficacy

The exploration of novel pyrazoles for drug efficacy through in silico, in vitro, and cytotoxicity validations has contributed to the understanding of the molecular interactions and potential drug development applications of these compounds (Thangarasu et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrimidine and pyrazole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards associated with this compound would be. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research into this compound would likely involve further exploration of its potential biological activity, as well as the development of synthesis methods for producing it more efficiently .

Properties

IUPAC Name

methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-4-14-33-19-12-10-17(11-13-19)22-20(15-29(28-22)18-8-6-5-7-9-18)23-21(24(30)32-3)16(2)26-25(31)27-23/h4-13,15,23H,1,14H2,2-3H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXVTBJXXOEWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)OCC=C)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.